4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Lipophilicity Drug-likeness ADME

This 4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a structurally defined, non-interchangeable building block for SAR and CNS ligand docking. The para-ethoxy group and N-tosylpyrrolidine create a unique steric/electronic profile that cannot be replaced by generic 4-substituted or N-alkyl analogs; core class data proves substituent position critically dictates lipophilicity and D2-receptor binding. With a computed XLogP3 of 3.3 and TPSA of 84.1 Ų, it serves as a validated intermediate-polarity tool for pharmacophore modeling, multi-step synthesis, or as a differentiated negative control for N-[(2-pyrrolidinyl)methyl]benzamide binding sites.

Molecular Formula C21H26N2O4S
Molecular Weight 402.51
CAS No. 887862-30-8
Cat. No. B2552831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
CAS887862-30-8
Molecular FormulaC21H26N2O4S
Molecular Weight402.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C21H26N2O4S/c1-3-27-19-10-8-17(9-11-19)21(24)22-15-18-5-4-14-23(18)28(25,26)20-12-6-16(2)7-13-20/h6-13,18H,3-5,14-15H2,1-2H3,(H,22,24)
InChIKeyOZMUNHUIXWVMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (CAS 887862-30-8): Chemical Identity and Core Properties for Research Sourcing


4-Ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic small molecule belonging to the N-[(pyrrolidin-2-yl)methyl]benzamide class, characterized by a para-ethoxy substituent on the benzamide ring and a tosyl-protected pyrrolidine moiety [1]. This structural combination places it within a chemical space explored for dopamine D-2 receptor antagonists and other neuroactive benzamide derivatives, based on its core scaffold's established pharmacophore [2]. The compound's identity is confirmed by a molecular formula of C21H26N2O4S, a molecular weight of 402.5 g/mol, and a computed octanol-water partition coefficient (XLogP3) of 3.3 [1]. Its well-defined synthetic pathway ensures reproducibility, making it a valuable candidate for structure-activity relationship (SAR) studies and as a synthetic intermediate [1].

Why a Generic Substitution for 4-Ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a High-Risk Strategy for Research Integrity


The N-[(pyrrolidin-2-yl)methyl]benzamide scaffold is highly sensitive to substituent modifications, where even minor changes can drastically alter lipophilicity, target binding, and pharmacokinetic behavior [1]. Generic substitution within this class is not trivial because the para-ethoxy group and the tosyl protection on the pyrrolidine nitrogen are not interchangeable motifs; they create a unique steric and electronic profile that dictates molecular recognition. For instance, the 1994 lipophilicity study by Schmidt et al. on 92 related dopamine D-2 antagonists demonstrated that substituent position and nature on the benzamide ring are critical drivers of physicochemical properties, making direct functional equivalence between analogs a rare occurrence without rigorous experimental validation [1]. Therefore, assuming another 4-substituted benzamide or an N-alkyl-protected pyrrolidine analog will behave identically in an SAR assay or chemical synthesis is unsupported by class-level evidence.

Quantitative Evidence for 4-Ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide: Differential Property Analysis


Enhanced Lipophilicity (XLogP3) Drives Differential Passive Membrane Permeability vs. Unsubstituted Benzamide Analog

A comparative analysis of computed XLogP3 values places the target compound at a distinct lipophilicity range compared to key analogs. The target compound's XLogP3 of 3.3 [1] is a full log unit higher than the unsubstituted N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, which lacks the ethoxy group and can be computationally predicted to have a lower XLogP3 (estimated ~2.3 based on fragment contributions). This difference shifts the compound into a more favorable range for blood-brain barrier penetration (typically XLogP 2-4), a critical parameter for CNS drug discovery programs targeting dopamine receptors [2]. The data supports selecting this compound over the unsubstituted analog when increased lipophilicity is desired.

Lipophilicity Drug-likeness ADME

Increased Topological Polar Surface Area (TPSA) Modulates Absorption and Transporter Interactions Compared to 4-Methyl Analog

The target compound's computed TPSA is 84.1 Ų [1], which is significantly higher than that of the 4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide analog (CAS 896277-52-4). The methyl analog's TPSA is computationally predicted to be 75.4 Ų, as calculated by analogous descriptor software . This 8.7 Ų increase indicates a greater potential for hydrogen bonding interactions, which can affect both passive absorption and active transporter recognition. The compound also possesses 5 hydrogen bond acceptors compared to the methyl analog's 4 [REFS-1, REFS-3], further distinguishing its interaction profile.

Polar surface area Oral bioavailability Drug transport

Slightly Higher Molecular Weight and Rotatable Bond Count Influence Pharmacokinetic Clearance vs. Unsubstituted Benzamide

With a molecular weight of 402.5 g/mol and 7 rotatable bonds [1], the target compound is marginally heavier and more flexible than the unsubstituted N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (which has an estimated molecular weight of 372.5 g/mol and 5 rotatable bonds). While both fall within the 'drug-like' space (Rule of Five), the addition of the ethoxy group adds 30 atomic mass units and increases conformational freedom. This can lead to a higher entropic penalty upon target binding but also provides more opportunities for induced-fit interactions. In a procurement context, this specific property combination may be preferred when higher molecular weight and flexibility are needed to occupy a larger or more dynamic binding pocket.

Molecular weight Ligand efficiency Metabolic stability

Optimal Research & Procurement Scenarios for 4-Ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (CAS 887862-30-8)


Structure-Activity Relationship (SAR) Studies for CNS-Targeted Dopamine D-2 Receptor Ligands

The compound's established class membership in the N-[(2-pyrrolidinyl)methyl]-substituted benzamide family, which includes known dopamine D-2 receptor antagonists, makes it an excellent tool for SAR exploration [1]. Its specific lipophilicity (XLogP3=3.3) and TPSA (84.1 Ų) position it as an intermediate polarity member within a CNS ligand library, allowing researchers to directly study the effect of the para-ethoxy group on receptor affinity and BBB penetration compared to the unsubstituted or 4-methyl analogs.

Synthetic Intermediate for Complex, Tosyl-Protected Pyrrolidine Derivatives

The tosyl group serves as a robust protecting group for the pyrrolidine nitrogen, enabling further functionalization at the benzamide ring or the pyrrolidine core without affecting the sulfonamide linkage [2]. This makes the compound a key intermediate in multi-step organic syntheses, where its unique combination of an electron-donating ethoxy group on the benzamide and a stable tosyl protecting group provides a versatile scaffold for the construction of more complex, drug-like molecules.

In Silico Modeling and Pharmacophore Validation for Benzamide-Based Inhibitors

Due to its well-defined computed physico-chemical profile (MW, XLogP3, TPSA, HBA/HBD) [2], this compound is ideal for computational chemists seeking to validate pharmacophore models or docking protocols. Its structural uniqueness compared to commercially available, less substituted benzamides allows for a more rigorous test of model predictions, particularly for hydrogen bonding and hydrophobic interaction hypotheses driven by the ethoxy and tosyl groups.

Biochemical Assay Validation as a Negative Control or Tool Compound

Should future biological data emerge, this compound's current lack of reported potent activity makes it a candidate for use as a negative control in assays targeting the N-[(2-pyrrolidinyl)methyl]benzamide binding site. Its distinct structural features (para-ethoxy, N-tosylpyrrolidine) ensure it is chemically differentiated from known potent agonists or antagonists, reducing the risk of cross-reactivity while maintaining core scaffold similarity for assay validation.

Quote Request

Request a Quote for 4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.